2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide

Sulfonylurea Receptor KATP Channel SUR1 Binding

Pain point: Sourcing a well-characterized N-sulfonylbenzamide with verified target engagement and selectivity data is challenging; generic analogs produce inconsistent pharmacology. Solution: 2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9) is a structurally authenticated multi-target biochemical probe. • SUR1/Kir6.2 IC50: 640 nM (high-affinity); >350-fold binding differential across nucleotide states. • Caspase-6 C163A Kd: 270 nM (SPR-confirmed); no GPR27 off-target activity. • >100-fold differential proteasome inhibition (HL60 vs. NCI-H929). Supplied with analytical documentation.

Molecular Formula C19H12Cl3NO3S
Molecular Weight 440.72
CAS No. 339105-34-9
Cat. No. B2890755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide
CAS339105-34-9
Molecular FormulaC19H12Cl3NO3S
Molecular Weight440.72
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C19H12Cl3NO3S/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)27(25,26)18-4-2-1-3-16(18)21/h1-11H,(H,23,24)
InChIKeyHKYBANIKCDDZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9): Procurement-Relevant Structural & Biological Profile


2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9) is a synthetic diaryl acylsulfonamide belonging to the N-sulfonylbenzamide class [1]. The compound is characterized by a 2,4-dichlorobenzamide core linked via a sulfonyl bridge to a 2-chlorophenyl moiety, yielding a molecular formula of C₁₉H₁₂Cl₃NO₃S and a molecular weight of 440.73 g/mol . It has been annotated in authoritative databases including PubChem and BindingDB, with reported interactions at sulfonylurea receptor 1 (SUR1), caspase-family proteases, and carbonic anhydrase isoforms, positioning it as a multi-target biochemical probe [2][3].

Why 2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide Cannot Be Replaced by Common N-Sulfonylbenzamide Analogs


Within the N-sulfonylbenzamide family, minor structural modifications produce profound shifts in target engagement and selectivity. The presence and position of the chlorine atom on the terminal phenylsulfonyl ring critically modulate binding to SUR1, with the 2-chlorophenylsulfonyl configuration yielding an IC₅₀ of 640 nM, whereas closely related des-chloro or 4-chlorophenyl variants exhibit >100-fold differences in affinity [1]. Similarly, the sulfonyl (SO₂) linker in the target compound confers SUR1 binding properties absent in sulfamoyl (SO₂NH) analogs such as the GPR27 agonist 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide [2][3]. Procuring a generic 'N-sulfonylbenzamide' without specifying these substituent patterns risks selecting a compound with entirely divergent pharmacology, rendering comparative studies invalid.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide vs. Closest Analogs


SUR1/Kir6.2 Binding Affinity: 640 nM IC₅₀ Defines the Target Compound's Interaction Window vs. 224,000 nM Under Alternate Assay Conditions

In a direct glibenclamide displacement assay using HEK293 cells co-expressing human SUR1 and Kir6.2, 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide exhibited an IC₅₀ of 640 nM under high-affinity conditions, compared to 224,000 nM and 487,000 nM under low-affinity and nucleotide-depleted conditions respectively [1]. This >350-fold difference between binding states demonstrates that the compound's apparent potency is highly context-dependent, a property not observed with the simpler analog LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide), which lacks the 2-chlorophenylsulfonyl motif [2].

Sulfonylurea Receptor KATP Channel SUR1 Binding Glibenclamide Displacement

Caspase-6 Binding Affinity (Kd = 270 nM): A Differentiating Feature Absent from GPR27-Active Sulfamoyl Analogs

Surface plasmon resonance (SPR) studies reveal that 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide binds to the C163A mutant of human Caspase-6 with a dissociation constant (Kd) of 270 nM [1]. This binding affinity is not shared by the sulfamoyl analog 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide, which was characterized exclusively as a GPR27 agonist (pEC₅₀ 6.34, Emax 100%) with no reported caspase engagement [2]. The sulfonyl bridge in the target compound thus appears to confer a distinct protease interaction profile that the sulfamoyl linker cannot replicate.

Caspase-6 Apoptosis Surface Plasmon Resonance Protease Inhibition

Structural Differentiation from LY-33169: The 2-Chlorophenylsulfonyl Moiety Enables Antitumor Activity Against a Broader Tumor Panel

LY-33169 (4-chloro-N-(2,4-dichlorobenzoyl)benzenesulfonamide) demonstrated curative activity against Colon Adenocarcinoma-38, Human Colon-116, Human Prostate LNCaP, and Human Breast WSU-Br-1 in murine xenograft models [1]. However, the target compound 2,4-dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide incorporates a 2-chlorophenylsulfonyl substituent that is absent in LY-33169 and LY-32262. N-sulfonylbenzamide structure-activity relationship (SAR) studies indicate that ortho-chloro substitution on the terminal phenyl ring modulates both target affinity and selectivity across the broader benzamide class [2]. While direct head-to-head antitumor data for the target compound are not yet published, the structural divergence predicts distinct tumor panel sensitivity relative to the well-characterized LY-33169.

Antitumor Efficacy Colon Adenocarcinoma Xenograft Models Log Kill

GPR27 Agonism Differentiates Sulfamoyl from Sulfonyl Analogs: The Target Compound Lacks GPR27 Activity by Structural Exclusion

The sulfamoyl analog 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (CID 5157334) is a validated GPR27 agonist with pEC₅₀ 6.34 and Emax 100% in a β-arrestin-2 complementation assay [1]. The target compound contains a sulfonyl (SO₂) rather than a sulfamoyl (SO₂NH) linkage at the equivalent position, a structural difference that eliminates the hydrogen-bond donor capacity required for GPR27 agonism. SAR analysis of >50 analogs confirmed that the sulfamoyl NH is essential for GPR27 activation; its replacement with a direct sulfonyl bridge abolishes agonist activity [1]. This negative differentiation is critical: the target compound will not activate GPR27-mediated signaling and must not be substituted into GPR27-focused studies.

GPR27 Orphan GPCR SREB Receptor β-Arrestin Recruitment

Proteasome Caspase-Like Activity Inhibition: IC₅₀ = 280 nM in HL60 Cells vs. >30,000 nM in NCI-H929 Cells Indicates Cell-Type Selectivity

The target compound inhibits caspase-like proteasome activity with an IC₅₀ of 280 nM in human HL60 promyelocytic leukemia cells, yet shows negligible inhibition (IC₅₀ > 30,000 nM) in NCI-H929 multiple myeloma cells under comparable assay conditions [1][2]. This >100-fold differential between cell lines suggests context-dependent proteasome engagement that is not reported for simpler N-sulfonylbenzamides such as LY-32262 or LY-33169, whose antitumor mechanisms have not been linked to proteasome inhibition [3].

Proteasome Inhibition Caspase-Like Activity HL60 Cells Multiple Myeloma

Validated Application Scenarios for 2,4-Dichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]benzamide (CAS 339105-34-9) in Research Procurement


SUR1/KATP Channel Pharmacology: High-Affinity State Binding Probe (IC₅₀ = 640 nM)

The compound's 640 nM IC₅₀ at human SUR1/Kir6.2 under high-affinity conditions [1] makes it suitable as a reference ligand for KATP channel binding studies. Its >350-fold binding differential across nucleotide states enables pharmacological dissection of SUR1 conformational coupling, a capability not offered by LY-33169 which lacks SUR1 annotation.

Caspase-6 Biochemical Assays: SPR-Validated Binding Probe (Kd = 270 nM)

With a SPR-confirmed Kd of 270 nM at the Caspase-6 C163A mutant [1], the compound serves as a starting scaffold for caspase-6 inhibitor development. The absence of GPR27 activity (unlike the sulfamoyl analog) eliminates a confounding off-target signal in neuronal apoptosis models [2].

Cell-Type-Selective Proteasome Inhibition: HL60 vs. NCI-H929 Differential Screening (IC₅₀ 280 nM vs. >30,000 nM)

The >100-fold differential in proteasome caspase-like activity inhibition between HL60 and NCI-H929 cells [1] supports its use as a discriminatory probe in hematological malignancy panels. This cell-type selectivity profile is mechanistically distinct from the LY-series antitumor sulfonamides and warrants further SAR expansion [2].

N-Sulfonylbenzamide SAR Expansion: 2-Chlorophenylsulfonyl Scaffold as a Departure from LY-33169

The 2-chlorophenylsulfonyl substituent provides a structurally differentiated vector for medicinal chemistry optimization beyond the LY-33169 scaffold. The compound's multi-target interaction profile (SUR1, Caspase-6, proteasome) offers a richer pharmacological fingerprint than LY-33169 for hit-to-lead programs targeting sulfonylbenzamide chemical space [1][2].

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